molecular formula C26H23N5OS B3296024 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891125-56-7

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B3296024
CAS No.: 891125-56-7
M. Wt: 453.6 g/mol
InChI Key: TYKBNVVCUIIYNG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized in medicinal chemistry for its potential in drug discovery. This particular compound is designed with a 4-tert-butylbenzamide group linked via a phenyl bridge to the triazolopyridazine head group, which is further substituted with a thiophene ring. The structural architecture of this molecule suggests potential for diverse biological activities, similar to other compounds in this chemical class. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been identified as having significant potency against infectious diseases. Recent scientific literature has highlighted analogs of this core structure as potent inhibitors of Cryptosporidium parvum , a diarrheal parasite particularly harmful to children and immunocompromised individuals . Furthermore, related triazolopyridazine derivatives have been investigated as inhibitors of critical enzymes and pathways, including p38 Mitogen-Activated Protein Kinases (p38 MAPK) and Syk Kinase, which are implicated in a range of inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and Alzheimer's disease . The mechanism of action for this class of compounds may involve enzyme inhibition or interaction with other key biological targets, disrupting essential cellular processes . Researchers can utilize 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide as a key chemical tool for probing new therapeutic pathways, conducting structure-activity relationship (SAR) studies, and screening for biological activity in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5OS/c1-26(2,3)19-11-9-17(10-12-19)25(32)27-20-7-4-6-18(16-20)21-13-14-23-28-29-24(31(23)30-21)22-8-5-15-33-22/h4-16H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKBNVVCUIIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the triazolopyridazine core. The final step involves the coupling of the triazolopyridazine intermediate with the benzamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using reagents like NBS or electrophilic nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines .

Scientific Research Applications

Drug Design and Development

The compound's unique structure positions it as a promising candidate in drug discovery. Its ability to interact with various biological targets makes it a potential pharmacophore for developing new therapeutics.

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide may inhibit specific protein kinases involved in cancer proliferation. For instance, research indicates that triazole derivatives can modulate kinase activity, potentially leading to reduced tumor growth .
  • Enzyme Inhibition : The interaction of the triazolopyridazine moiety with enzymes could lead to the development of inhibitors for various diseases. The mechanism of action involves binding to enzyme active sites, altering their function and providing therapeutic benefits .

Materials Science Applications

The compound's electronic properties make it suitable for applications in materials science:

  • Organic Semiconductors : Due to its conjugated structure, 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can be utilized in the fabrication of organic semiconductors. Its ability to transport charge carriers efficiently makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : As a building block for advanced materials, this compound can be incorporated into polymer matrices to enhance mechanical properties or electrical conductivity.

Organic Synthesis Applications

In organic synthesis, 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide serves as an important intermediate:

  • Synthesis of Complex Molecules : The compound can be used as a precursor for synthesizing more complex organic molecules through various coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Functional Group Transformations : It can undergo diverse chemical transformations such as oxidation and reduction reactions to yield derivatives with different functional groups that may exhibit enhanced biological activities .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of triazole derivatives similar to 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide. The results indicated significant inhibition of cell proliferation in various cancer cell lines through the modulation of kinase pathways .

Case Study 2: Organic Semiconductor Development

Another research project focused on the application of compounds like 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide in organic electronics. The findings demonstrated improved charge mobility when incorporated into polymer blends used for OLEDs .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets. The triazolopyridazine moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impact

Substituents on the triazolo-pyridazine core critically influence physicochemical and biological properties:

Compound Name / ID Substituents at Key Positions Key Functional Impacts Evidence ID
Target Compound 3-(Thiophen-2-yl), 6-(tert-butyl-benzamide) Enhanced lipophilicity (tert-butyl), potential π-stacking (thiophene) [1, 3]
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-Methyl, 6-(N-methylacetamide-phenyl) Improved solubility (acetamide), Lin28/let-7 inhibition
E-4b () 3,5-Dimethyl-pyrazole, 6-propenoic acid High melting point (253–255°C), polar carboxylate group enhances crystallinity
EN300-7442884 (Enamine Ltd) 3-(Pyridin-3-yl), 6-(thiiazine-2-yl) Polar pyridine and thiazine groups may alter solubility and target affinity
3ab (Visible light/silane-mediated synthesis) 3-(Trifluoromethyl), pyrrolidinyl linker Trifluoromethyl enhances metabolic stability; pyrrolidine improves conformational flexibility

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound likely increases membrane permeability compared to polar groups like acetamide (C1632) or carboxylate (E-4b).
  • Thermal Stability : Compounds with rigid substituents (e.g., E-4b) exhibit higher melting points, suggesting stronger crystal packing .
  • Bioactivity : Methyl or trifluoromethyl groups (C1632, 3ab) correlate with specific target engagement (e.g., Lin28 inhibition or PD-L1 downregulation) .
Pharmacological Activities
  • C1632 : Blocks Lin28/let-7 interaction, inducing cancer stem cell (CSC) differentiation and reducing tumorsphere formation (IC₅₀ ~1–5 µM) .
  • E-4b: No explicit bioactivity reported, but carboxylate groups in similar compounds often enhance solubility for in vivo applications .

Key Challenges :

  • Steric hindrance : Bulky tert-butyl groups may reduce coupling efficiency, necessitating optimized catalysts or conditions.
  • Purification : Polar derivatives (e.g., E-4b) require recrystallization, while lipophilic analogs (target compound) may need chromatography .

Data Tables

Table 1: Melting Points of Selected Analogs
Compound Melting Point (°C) Substituents Evidence ID
E-4b 253–255 3,5-Dimethyl-pyrazole, propenoic acid [2]
E-4d 187–189 6-Chloro-3-pyridazin-6-yl, propenoic acid [2]
C1632 Not reported 3-Methyl, N-methylacetamide [4, 10]

Biological Activity

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a thiophene ring, a triazolopyridazine moiety, and a benzamide structure. Understanding its biological activity is crucial for its application in medicinal chemistry and drug design.

Chemical Structure and Properties

The IUPAC name of the compound is 4-tert-butyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. Its molecular formula is C26H23N5OSC_{26}H_{23}N_5OS, and it has a molecular weight of 455.56 g/mol. The compound's structure is characterized by various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H23N5OS
Molecular Weight455.56 g/mol
IUPAC Name4-tert-butyl-N-{...}

Biological Activity

The biological activity of 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to 4-tert-butyl-N-{...} exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the triazole structure can enhance biological activity against human malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiophene and triazole derivatives have been reported to possess antibacterial and antifungal activities. In one study, various synthesized compounds were screened against Mycobacterium tuberculosis, showing varying degrees of inhibition .

The mechanism by which 4-tert-butyl-N-{...} exerts its biological effects likely involves interaction with specific molecular targets. The triazolopyridazine moiety may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. Additionally, the thiophene ring might enhance binding affinity due to its electron-rich nature .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-tert-butyl-N-{...}. Notable findings include:

  • Anticancer Studies : A study demonstrated that certain triazole derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values ranging from 10 to 25 µM .
  • Antimicrobial Screening : Another research highlighted the synthesis of thiophene-based compounds that showed promising antibacterial activity against Staphylococcus aureus with MIC values as low as 8 µg/mL .
  • Mechanistic Insights : Investigations into the mechanism revealed that triazole derivatives could inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth .

Q & A

Q. What are the key synthetic pathways for synthesizing 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions .
  • Step 2 : Introduction of the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (e.g., 80–100°C) .
  • Step 3 : Amide coupling between the tert-butyl-substituted benzoyl chloride and the triazolo-pyridazine-phenyl intermediate using coupling agents like EDC/HOBt in anhydrous DMF .
    Critical Considerations : Optimize pH (6–7) and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is essential .

Q. Which spectroscopic techniques are critical for confirming the compound's structural integrity?

  • NMR Spectroscopy :
    • 1H NMR : Confirm tert-butyl protons (δ 1.3–1.4 ppm, singlet) and thiophene protons (δ 7.1–7.3 ppm, multiplet). Aromatic protons in the triazolo-pyridazine ring appear as distinct doublets (δ 8.2–8.5 ppm) .
    • 13C NMR : Verify carbonyl carbon (δ ~167 ppm) and quaternary carbons in the triazolo-pyridazine system (δ 140–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 484.18 (calculated for C27H25N5OS) .
  • HPLC : Purity ≥95% with retention time consistency under gradient elution (e.g., 10–90% acetonitrile over 20 minutes) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of triazolo-pyridazine derivatives?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal coupling reaction conditions (e.g., 75°C, 0.5 mol% Pd(PPh3)4) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis of acid-sensitive groups .
  • Catalyst Selection : Palladium-based catalysts (e.g., PdCl2(dppf)) improve cross-coupling efficiency for thiophene incorporation compared to traditional Pd(OAc)2 .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC50 values for kinase inhibition may arise from differing ATP concentrations .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. If a compound shows activity in a fluorescence-based assay but not in radiometric assays, investigate fluorescence quenching artifacts .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substitution at the benzamide or thiophene position) to isolate critical functional groups. For instance, replacing tert-butyl with isopropyl reduces logP but may improve solubility .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s triazolo-pyridazine core and ATP-binding pockets in kinases (e.g., JAK2 vs. ABL1). Focus on hydrogen bonds with hinge regions (e.g., Met929 in JAK2) and hydrophobic contacts with tert-butyl .
  • MD Simulations : Run 100-ns simulations to assess binding stability. For example, RMSD plots showing <2 Å deviation indicate stable binding, while fluctuations >3 Å suggest off-target potential .
  • ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration by reducing molecular weight (<450 Da) and polar surface area (<90 Ų) .

Methodological Challenges and Solutions

Q. How to address low yields during the final amide coupling step?

  • Issue : Competing hydrolysis of the benzoyl chloride intermediate.
  • Solution : Use anhydrous conditions (molecular sieves) and slow addition of the coupling agent (e.g., HATU) at 0°C. Monitor reaction progress via TLC (Rf = 0.5 in 1:1 ethyl acetate/hexane) .

Q. How to interpret conflicting NMR data for regiochemistry in the triazolo-pyridazine ring?

  • Issue : Ambiguity in assigning substituents at positions 3 and 5.
  • Solution : Perform NOESY experiments to detect spatial proximity between thiophene protons and pyridazine protons. For example, a NOE correlation between H-5 (pyridazine) and thiophene H-α confirms regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

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